molecular formula C9H12N2O4S B3289746 2-(4-Aminobenzamido)ethanesulfonic acid CAS No. 860707-78-4

2-(4-Aminobenzamido)ethanesulfonic acid

Cat. No.: B3289746
CAS No.: 860707-78-4
M. Wt: 244.27 g/mol
InChI Key: PTTQTZYVOHNEEH-UHFFFAOYSA-N
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Description

2-(4-Aminobenzamido)ethanesulfonic acid is a specialized organic compound of interest in chemical and pharmaceutical research. This molecule features a 4-aminobenzamide moiety, a structure found in compounds that modulate various biological targets , linked to an ethanesulfonic acid (esylate) group, which is often utilized in salt formation to improve the physicochemical properties of active pharmaceutical ingredients . The presence of both the aminobenzamide and ethanesulfonic acid functionalities suggests potential application in the development of multi-targeting molecular probes or in the synthesis of novel pharmaceutical salts. Researchers may explore its use in areas such as enzyme inhibition, particularly where benzamide derivatives are known to be active . The ethanesulfonic acid group can also serve to enhance the aqueous solubility of the molecule, facilitating biological testing in various assay systems. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-aminobenzoyl)amino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c10-8-3-1-7(2-4-8)9(12)11-5-6-16(13,14)15/h1-4H,5-6,10H2,(H,11,12)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQTZYVOHNEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729411
Record name 2-(4-Aminobenzamido)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860707-78-4
Record name 2-(4-Aminobenzamido)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 2 4 Aminobenzamido Ethanesulfonic Acid

Classical Approaches for Amide Bond Formation

Traditional methods for creating amide linkages are well-established in organic chemistry and typically rely on the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.

Activation Strategies for Carboxylic Acid Derivatives

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can be incompatible with sensitive functional groups. Therefore, the carboxyl group of 4-aminobenzoic acid must first be activated. Common routes involve converting the carboxylic acid into a more reactive derivative. nih.gov

These activated intermediates are highly susceptible to nucleophilic attack by the amine. The primary amino group of 4-aminobenzoic acid itself is reactive and may require a protecting group to prevent undesired side reactions, such as self-polymerization, during the activation and coupling steps.

Key activation strategies include:

Acyl Halides: Conversion of the carboxylic acid to an acyl chloride is a common method, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards amines. nih.gov

Acid Anhydrides: Carboxylic acids can be converted to anhydrides, which are also effective acylating agents. Mixed anhydrides, formed using reagents like ethyl chloroformate, are frequently used in peptide synthesis.

Activated Esters: The use of activating agents transforms the carboxylic acid into a reactive ester. These intermediates react with amines to form the amide bond. This is a cornerstone of modern peptide synthesis, employing various coupling reagents.

A variety of coupling reagents have been developed to facilitate this transformation in a one-pot procedure, avoiding the isolation of the highly reactive intermediates.

Activation Strategy Typical Reagents Key Features
Acyl Halides Thionyl chloride (SOCl₂), Oxalyl chlorideProduces a highly reactive intermediate; may require harsh conditions.
Acid Anhydrides Acetic anhydride (B1165640), Propylphosphonic anhydride (T3P®)T3P® is effective and produces easily removable by-products. unibo.it
Activated Esters Carbodiimides (e.g., DCC, EDC), Phosphonium salts (e.g., BOP, PyBOP)Mild reaction conditions; widely used in peptide synthesis.
Metal-Mediated Titanium tetrachloride (TiCl₄)Mediates direct condensation of acids and amines. nih.gov

This table provides an overview of classical activation strategies applicable to 4-aminobenzoic acid for its subsequent amidation.

Amidation Reactions Involving Sulfonated Amines

The amine component in this synthesis, 2-aminoethanesulfonic acid (taurine), presents unique challenges. Taurine (B1682933) is a zwitterionic compound containing both a basic amino group and a highly acidic sulfonic acid group. wikipedia.org This structure results in high polarity, good water solubility, and poor solubility in many common organic solvents used for synthesis.

The reaction conditions must be carefully selected to ensure the solubility of taurine and to manage its zwitterionic nature. The amidation of taurine is a known process, particularly in the biological context of bile acid conjugation and the industrial synthesis of taurate surfactants. nih.govgoogle.com In these processes, the reaction is often carried out at elevated temperatures, sometimes using an excess of the fatty acid component to drive the reaction. google.com The use of a base is typically required to deprotonate the ammonium (B1175870) group of taurine, making the lone pair of the nitrogen available for nucleophilic attack on the activated carboxylic acid.

Novel Synthetic Routes and Process Innovations

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods for amide bond formation.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis offers a powerful tool for direct amide formation, bypassing the need for stoichiometric activating agents and often proceeding under milder conditions. rsc.org Various catalytic systems have been explored for the direct condensation of carboxylic acids and amines.

Boric Acid Catalysis: Boric acid has been identified as a simple, inexpensive, and green catalyst for the direct amidation of carboxylic acids. sciepub.com The proposed mechanism involves the formation of a mixed anhydride intermediate with the carboxylic acid, which then readily reacts with the amine. The reaction is often performed in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards product formation. sciepub.com

Phosphoric Acid Catalysis: In the synthesis of alkyl taurate amides from fatty acids and taurine, phosphoric acid has been shown to be an effective catalyst, enhancing the conversion rate at high temperatures (180°C to 250°C). google.com

Metal-Based Catalysis: Transition metal catalysts have been investigated for amide bond formation. rsc.org For example, titanium tetrachloride (TiCl₄) can be used in stoichiometric amounts to mediate the reaction, though catalytic versions have also been explored with limited success. nih.gov

Catalytic System Typical Conditions Advantages Relevant Findings
Boric Acid Toluene, reflux with Dean-Stark trapLow cost, low toxicity, environmentally benign.Effective for direct amidation by forming a mixed anhydride intermediate and removing water. sciepub.com
Phosphoric Acid 180-250°C, neat or high boiling solventEnhances conversion for taurine-based amidations.Proven to increase yields in the synthesis of alkyl taurate amides. google.com
Titanium (IV) based Pyridine, 85°CBroad substrate scope, high yields for many systems.Effective for a wide range of carboxylic acids and amines, though often used stoichiometrically. nih.gov

This table summarizes modern catalytic approaches that could be applied to the synthesis of 2-(4-Aminobenzamido)ethanesulfonic acid.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis of this compound.

Key applications include:

Atom Economy: Utilizing catalytic methods for direct amidation improves atom economy by avoiding the use of stoichiometric activating agents, which end up as by-products.

Safer Solvents and Reagents: A primary goal is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) (EtOAc) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibo.it Water is an ideal green solvent, and developing synthetic routes in aqueous media is a significant area of research. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The use of highly efficient catalysts can enable lower reaction temperatures and shorter reaction times. rsc.org

Use of Renewable Feedstocks: While not directly applicable to the starting materials in this case, the broader principle encourages sourcing starting materials from biological precursors when possible. scirp.org

Green Chemistry Principle Application in the Synthesis of this compound
1. Prevention Design synthesis to minimize waste by using catalytic methods instead of stoichiometric activators.
3. Less Hazardous Chemical Syntheses Employ low-toxicity catalysts like boric acid. sciepub.com Avoid hazardous reagents like acyl halides.
5. Safer Solvents & Auxiliaries Replace traditional polar aprotic solvents (DMF, NMP) with greener alternatives (EtOAc, water). unibo.itrsc.org
6. Design for Energy Efficiency Use catalysts that allow for lower reaction temperatures and shorter reaction times.
8. Reduce Derivatives Avoid the use of protecting groups on the amino function of 4-aminobenzoic acid if possible through selective catalytic methods. nih.gov
9. Catalysis Utilize catalytic reagents over stoichiometric ones for superior atom efficiency and milder conditions. rsc.org

This table illustrates how the principles of green chemistry can be integrated into the synthetic strategy for the target compound.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the final product, this compound, and any synthetic intermediates requires methods that can effectively separate the desired compound from unreacted starting materials, reagents, and by-products. The physicochemical properties of the target molecule—possessing an aromatic amine, an amide linkage, a sulfonic acid group, and a carboxylic acid-derived moiety—dictate the appropriate techniques.

Recrystallization: Given that the final product is a solid, recrystallization is a primary method for purification. The zwitterionic and polar nature of the molecule suggests that polar solvents like water, or mixed solvent systems such as water/ethanol or water/isopropanol, would be suitable. By carefully selecting the solvent system, the product can be selectively precipitated in high purity while impurities remain in the solution.

Acid-Base Extraction: This technique can be used to separate the product from non-ionizable impurities. By adjusting the pH of an aqueous solution, the solubility of the amphoteric product can be manipulated. For instance, acidification would protonate the amino group, while alkalization would deprotonate the sulfonic acid group, altering its partitioning between aqueous and organic phases.

Chromatography: For high-purity requirements or difficult separations, chromatographic techniques are employed.

Ion-Exchange Chromatography: This is particularly well-suited for a highly charged molecule like this compound. Anion-exchange chromatography could capture the negatively charged sulfonate group, or cation-exchange could capture the protonated amine, allowing for separation from neutral or oppositely charged impurities.

Reverse-Phase Chromatography (RPC): While the compound is very polar, RPC using highly aqueous mobile phases on C18 or polar-embedded columns can be an effective method for purification and analysis.

The choice of purification method will depend on the specific impurities present in the crude reaction mixture and the desired final purity of the compound.

Influence of Reaction Conditions on Product Purity and Yield

The synthesis of this compound, a derivative of taurine, is highly dependent on the precise control of reaction conditions to ensure both high yield and purity. The primary synthetic route involves the acylation of 2-aminoethanesulfonic acid (taurine) with a derivative of 4-aminobenzoic acid. Key parameters that influence the outcome of this synthesis include temperature, pH, solvent choice, and the nature of the activating group on the benzoyl moiety.

pH Control: The pH of the reaction medium is crucial, particularly as both reactants possess amino and acidic functional groups. The acylation reaction is typically performed under basic conditions to deprotonate the amino group of taurine, thereby increasing its nucleophilicity towards the acylating agent. However, excessively high pH can lead to the hydrolysis of the acylating agent (e.g., an acyl chloride or ester), reducing its availability for the main reaction. A carefully controlled pH, often maintained with a buffer or the slow addition of a base, is essential for maximizing yield.

Solvent System: The choice of solvent affects the solubility of reactants and the reaction pathway. Aqueous systems are common due to the high solubility of taurine and its salts. However, the use of biphasic systems or co-solvents can sometimes be advantageous. For instance, a Schotten-Baumann reaction, a common method for amidation, might be employed at the interface of an aqueous and an organic layer to facilitate the reaction while separating products and reactants.

Reactant Stoichiometry and Addition Order: The molar ratio of the reactants plays a direct role in the product distribution. Using an excess of the taurine substrate can help to minimize the formation of di-acylated byproducts. The order and rate of addition are also important; for example, the slow, portion-wise addition of the 4-aminobenzoyl derivative to a solution of taurine can help maintain a low concentration of the acylating agent, favoring the desired mono-acylation and improving product selectivity.

Research into related amidation reactions highlights the sensitivity of yield and purity to these variables. For instance, in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction, catalyst loading and the choice of acid co-catalyst were found to significantly impact product yield and enantioselectivity. nih.gov Dropping catalyst loading or using a suboptimal solvent resulted in lower yields. nih.gov This underscores the principle that each component of the reaction system must be carefully optimized.

The following table summarizes the general influence of key reaction conditions on the synthesis of N-acyltaurine derivatives, which is analogous to the synthesis of this compound.

Table 1: Influence of Reaction Conditions on N-Acyltaurine Synthesis

Parameter Condition Effect on Yield Effect on Purity Rationale
Temperature Too High Decreases Decreases Promotes side reactions (e.g., polymerization, degradation).
Optimal Maximizes Maximizes Balances reaction rate and selectivity.
Too Low Decreases High Reaction may be too slow or incomplete.
pH Too High (Basic) Decreases Decreases Can cause hydrolysis of the acylating agent.
Optimal Maximizes Maximizes Ensures taurine's amino group is nucleophilic without degrading reactants.
Too Low (Acidic) Decreases High Protonation of the amino group reduces its nucleophilicity.
Solvent Inappropriate Decreases Variable Poor solubility of reactants can hinder the reaction.
Optimal Maximizes Maximizes Ensures all reactants are in the appropriate phase to react efficiently.
Reactant Ratio Excess Acylating Agent Variable Decreases Increases risk of di-acylation and other side products.

Scale-Up Considerations for Industrial and Research Applications

Scaling the synthesis of this compound from a laboratory research setting to industrial production introduces significant challenges that require careful process engineering and optimization. While the fundamental chemistry remains the same, the practical execution differs substantially.

Research-Scale Synthesis: At the research level (milligrams to grams), the primary focus is on demonstrating synthetic feasibility and producing material for initial testing.

Reagent Choice: High-purity, often expensive, reagents and solvents are used.

Purification: Purification is typically achieved through methods like column chromatography, which is highly effective for small quantities but impractical for large-scale production. nih.gov

Equipment: Standard laboratory glassware is sufficient, allowing for precise control over parameters like temperature with heating mantles and ice baths.

Process Control: Manual or semi-automated control of reagent addition and reaction monitoring is common.

Industrial-Scale Synthesis: For industrial production (kilograms to tons), the focus shifts to cost-effectiveness, safety, efficiency, and environmental impact. news-medical.net The production of taurine itself, a key starting material, is a major industrial process, with over 60,000 tons produced annually using methods that prioritize economy and yield. google.com Similar considerations apply to its derivatives.

Cost and Availability of Raw Materials: The cost of starting materials, such as taurine and the 4-aminobenzoic acid derivative, is a major driver. The industrial production of taurine often starts from more fundamental chemicals like ethylene (B1197577) oxide or monoethanolamine. researchgate.net The choice of synthesis route may be dictated by the most economical starting materials.

Process Type (Batch vs. Continuous): While lab syntheses are almost always batch processes, industrial production may favor a continuous process. Continuous processing can offer better control over reaction exotherms, improved product consistency, and higher throughput. researchgate.net For example, studies on taurine production have shown that continuous processes at elevated temperatures and pressures can significantly increase yields compared to traditional batch methods. researchgate.net

Heat and Mass Transfer: In large reactors, efficient mixing and heat transfer are critical. The amidation reaction is often exothermic, and failure to dissipate heat can lead to runaway reactions and the formation of impurities. Reactor design, including baffling and cooling jackets, becomes paramount.

Purification and Isolation: Large-scale purification eschews chromatography in favor of more scalable techniques like crystallization and filtration. google.com The process must be designed to yield a product that crystallizes easily, minimizing the need for complex downstream processing. The presence of inorganic salts from neutralization steps is a major challenge in the industrial production of taurine and its derivatives, often requiring repeated crystallization to achieve pharmaceutical-grade purity. google.com

Solvent and Waste Management: The choice of solvent is heavily influenced by cost, safety (flammability, toxicity), and ease of recovery and recycling. Environmental regulations require the minimization and treatment of waste streams. Cyclic processes, where byproducts are regenerated and reused as starting materials, are highly desirable, as seen in modern taurine synthesis where sodium bisulfite is regenerated and recycled. google.com

Table 2: Comparison of Scale-Up Considerations

Feature Research Scale (Grams) Industrial Scale (Kilograms to Tons)
Primary Goal Proof of concept, sample generation Cost efficiency, throughput, safety
Reagent Purity High Technical grade, cost-driven
Purification Method Column chromatography, preparative HPLC Crystallization, filtration, distillation
Process Type Batch Batch or Continuous
Heat Management Lab glassware (heating/cooling baths) Jacketed reactors, heat exchangers
Waste Handling Small-scale disposal Minimization, recycling, and treatment are critical

| Cost Driver | Researcher time, specialty chemicals | Raw materials, energy, capital equipment, waste disposal |

Table 3: Chemical Compounds Mentioned

Compound Name IUPAC Name
This compound This compound
Taurine 2-Aminoethanesulfonic acid
4-Aminobenzoic acid 4-Aminobenzoic acid
Ethylene oxide Oxirane
Monoethanolamine 2-Aminoethan-1-ol
Sodium bisulfite Sodium hydrogensulfite

Chemical Reactivity and Transformation Studies of 2 4 Aminobenzamido Ethanesulfonic Acid

Reactions Involving the Aromatic Amine Functional Group

The primary aromatic amine group is a key site of reactivity in 2-(4-Aminobenzamido)ethanesulfonic acid, making it amenable to a range of synthetically useful transformations.

Diazotization and Coupling Reactions

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a process that converts the amino group into a highly versatile diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. google.com

The resulting diazonium salt of this compound is a valuable intermediate in organic synthesis, particularly in the formation of azo compounds through a reaction known as azo coupling. wikipedia.org In this electrophilic aromatic substitution reaction, the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form a brightly colored azo dye. wikipedia.org The extended conjugated system created by the -N=N- bridge is responsible for the color of these compounds. wikipedia.org The specific color and properties of the resulting dye can be tuned by the choice of the coupling component. unb.ca For instance, coupling with naphthol derivatives can produce a range of red, gray, and blue-black dyes. google.com

The general scheme for the diazotization and subsequent azo coupling of this compound is as follows:

Diazotization: this compound + NaNO₂ + 2HCl (aq, 0-5°C) → 4-(ethanesulfonic acid-2-amido)benzoyl diazonium chloride + NaCl + 2H₂O

Azo Coupling: 4-(ethanesulfonic acid-2-amido)benzoyl diazonium chloride + Coupling Component → Azo Dye + HCl

It is noteworthy that the sulfonic acid group can influence the solubility and properties of both the diazonium salt and the final azo dye, often imparting water solubility which is a desirable characteristic for many dyeing applications. google.com

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The directing and activating effects of the substituents on the ring, namely the aminobenzamido group, determine the position of substitution. The amide group (-NH-CO-R) is an ortho-, para-directing group. byjus.com This is because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions and activating the ring towards electrophilic attack. doubtnut.com

However, the acetylamino group (-NHCOCH₃) is a less powerful activating group than a simple amino group (-NH₂). byjus.com This attenuation of the activating effect is due to the electron-withdrawing nature of the adjacent carbonyl group, which also participates in resonance with the nitrogen lone pair. byjus.com This moderation is often synthetically useful as it can prevent over-reaction, such as polyhalogenation, which can be a problem with highly activated anilines. libretexts.org

Electrophilic Substitution ReactionReagentsExpected Major Product(s)
BrominationBr₂ / FeBr₃2-Bromo-4-(2-sulfonatoethylcarbamoyl)aniline
NitrationHNO₃ / H₂SO₄2-Nitro-4-(2-sulfonatoethylcarbamoyl)aniline
SulfonationSO₃ / H₂SO₄2-Sulfo-4-(2-sulfonatoethylcarbamoyl)aniline

It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group can be protonated to form an ammonium (B1175870) salt (-NH₂⁺-CO-R). This protonated group is strongly deactivating and a meta-director. However, the resonance effect of the nitrogen lone pair in the unprotonated form is generally dominant in directing the substitution.

Acylation and Alkylation at the Amine Nitrogen

The nitrogen atom of the aromatic amine in this compound, while part of an amide linkage, still possesses a lone pair of electrons and can potentially undergo further acylation or alkylation, though these reactions are less common than those on a free primary amine.

Acylation: The introduction of an acyl group onto the nitrogen of the existing amide is generally challenging due to the reduced nucleophilicity of the nitrogen atom. Its lone pair is already delocalized by resonance with both the aromatic ring and the adjacent carbonyl group. However, under forcing conditions or with highly reactive acylating agents, N-acylation could potentially occur. More commonly, acylation is performed on the primary aromatic amine before the formation of the amide with ethanesulfonic acid, as a means to control reactivity in other synthetic steps. byjus.com

Alkylation: Similar to acylation, N-alkylation of the aromatic amine nitrogen is also difficult due to its reduced nucleophilicity. Friedel-Crafts alkylation conditions, which employ Lewis acids, are generally not compatible with anilines and their derivatives because the Lewis acid can complex with the basic nitrogen atom, deactivating the ring towards electrophilic attack. libretexts.orgyoutube.com Direct alkylation with alkyl halides would require harsh conditions and would likely be inefficient.

Reactions at the Amide Linkage

The secondary amide bond in this compound is a robust functional group, but it can undergo chemical transformations under specific conditions.

Hydrolytic Stability and Degradation Pathways

Amide bonds are generally stable to hydrolysis under neutral conditions. However, they can be cleaved under acidic or basic conditions, typically requiring elevated temperatures. nih.gov The hydrolysis of the amide linkage in this compound would yield 4-aminobenzoic acid and taurine (B1682933) (2-aminoethanesulfonic acid).

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heating, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. iu.edu

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), and heat, the hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the departure of the amino-containing leaving group, which is subsequently protonated.

The degradation of sulfonated aromatic compounds, such as this compound, can also be initiated by other environmental factors. For example, advanced oxidation processes involving UV light and chlorine can lead to the degradation of related structures like 2-phenylbenzimidazole-5-sulfonic acid. nih.govresearchgate.net The degradation pathways often involve hydroxylation of the aromatic ring and cleavage of the various functional groups. nih.gov Biodegradation of sulfonamides can also occur, often initiated by enzymatic hydrolysis of the amide bond or other transformations. nih.gov

Hydrolysis ConditionProducts
Acidic (e.g., H₃O⁺, heat)4-Aminobenzoic acid and 2-Aminoethanesulfonic acid
Basic (e.g., NaOH, heat)Sodium 4-aminobenzoate (B8803810) and Sodium 2-aminoethanesulfonate

Studies on N-acylsulfonamides have shown that they are generally stable to spontaneous hydrolysis at neutral pH. nih.gov However, the hydrolytic stability of N-acylated amino acid amides can be surprisingly low under mild acidic conditions, with the rate of hydrolysis being dependent on the electronic properties of the acyl group. nih.goviu.edu

Transamidation Reactions

Transamidation is a reaction in which an amide reacts with an amine to form a new amide. wikipedia.org While amides are generally unreactive, this transformation can be facilitated by catalysts. For secondary amides like this compound, transamidation would involve the exchange of the ethanesulfonic acid moiety with another amine.

The reaction is challenging due to the stability of the amide bond. However, various catalytic systems have been developed to promote transamidation, including those based on Lewis acids or transition metals like iron(III) and nickel. nih.govresearchgate.net For example, Fe(III) salts have been shown to be effective catalysts for the transamidation of primary, secondary, and tertiary amides with a range of amines. nih.gov The proposed mechanism often involves the activation of the amide carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by the incoming amine. nih.gov

A hypothetical transamidation reaction of this compound with a generic primary amine (R-NH₂) could be represented as:

This compound + R-NH₂ (in the presence of a catalyst) → N-(4-aminobenzoyl)-R-amine + 2-Aminoethanesulfonic acid

The feasibility and efficiency of such a reaction would depend on the specific catalyst, reaction conditions, and the nature of the incoming amine.

Transformations of the Sulfonic Acid Moiety

The sulfonic acid group (–SO₃H) is a strongly acidic functional group that significantly influences the molecule's physical and chemical properties. wikipedia.org Its reactions are central to creating various derivatives.

Salt Formation: As a strong acid, this compound readily reacts with bases to form sulfonate salts. wikipedia.org This is a simple acid-base neutralization. For instance, treatment with sodium hydroxide yields the corresponding sodium sulfonate salt, a transformation that often enhances water solubility. google.comatamanchemicals.com The presence of the basic primary amine group allows for the formation of internal salts, or zwitterions, under neutral pH conditions.

Derivatization: The sulfonic acid group can be converted into more reactive intermediates for further synthesis. A key derivatization is its conversion to a sulfonyl chloride (–SO₂Cl) by reacting with agents like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a versatile intermediate that can react with various nucleophiles.

Sulfonamides: Reaction of the sulfonyl chloride with primary or secondary amines yields sulfonamides.

Sulfonate Esters: Reaction with alcohols produces sulfonate esters. shimadzu.com The formation of these esters can be challenging and may require specific conditions to avoid side reactions, especially given the other reactive sites in the molecule. nih.gov

DerivativeReactantProduct Functional Group
Sodium SulfonateSodium Hydroxide-SO₃⁻Na⁺
Sulfonyl ChlorideThionyl Chloride (SOCl₂)-SO₂Cl
SulfonamideAmine (e.g., R-NH₂)-SO₂NHR
Sulfonate EsterAlcohol (e.g., R-OH)-SO₂OR

While sulfonylation typically refers to the introduction of a sulfonyl group, reactions of the sulfonic acid group itself are crucial for modifying the molecule. purechemistry.org Beyond the derivatizations mentioned above, the sulfonic acid group can participate in other transformations.

Desulfonation: Aromatic sulfonic acids can undergo desulfonation, where the –SO₃H group is removed and replaced by a hydrogen atom. wikipedia.orgwikipedia.org This reaction is typically achieved by heating the sulfonic acid in the presence of a dilute mineral acid. wikipedia.org This reversibility is a notable feature of aromatic sulfonation chemistry. wikipedia.org

Displacement by Nucleophiles: Under harsh conditions, such as fusion with sodium hydroxide, the sulfonate group can be displaced by a hydroxyl group, leading to the formation of a phenol. This reaction, however, would likely also hydrolyze the amide bond in this compound.

Cyclization and Rearrangement Chemistry

The structure of this compound contains functional groups that could potentially participate in intramolecular reactions to form cyclic structures, particularly after suitable derivatization.

Intramolecular Cyclization: A plausible cyclization pathway involves the formation of a reactive intermediate that allows for an intramolecular reaction. For example, if the sulfonic acid is converted to a sulfonyl chloride, the primary amine could act as an intramolecular nucleophile. However, the geometry of the molecule may not favor the formation of the resulting large ring. A more likely scenario involves the participation of the amide nitrogen or the aromatic ring in cyclization reactions under specific conditions, a strategy seen in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net For instance, N-acyl amidines can be synthesized through [3+2] cycloaddition reactions, a pathway that could be explored with derivatives of this compound. mdpi.com

Rearrangement Reactions: Rearrangement reactions like the Hofmann, Curtius, or Lossen rearrangements typically involve the conversion of an amide or carboxylic acid derivative into an amine. researchgate.net While these are not direct rearrangements of the this compound structure, they are relevant to the synthesis of its precursors or its further transformation. For example, a Curtius rearrangement of a related acyl azide (B81097) could be a key step in forming the aminobenzoyl moiety.

Functional Group Interconversions and Protective Group Strategies

Selective modification of this compound often requires the use of protecting groups to mask the reactivity of certain functional groups while others are being transformed. jocpr.comwikipedia.org

Protective Group Strategies:

Amine Protection: The primary aromatic amine is a nucleophilic and basic site. To prevent it from interfering in reactions, it is often protected. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). wikipedia.orgmasterorganicchemistry.comyoutube.com The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) and removed with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is installed using benzyl (B1604629) chloroformate and removed by catalytic hydrogenation. masterorganicchemistry.com

Sulfonic Acid Protection: The sulfonic acid group is highly polar and acidic. While less common than for other functional groups, protection of sulfonic acids can be necessary. This is usually achieved by converting them into sterically hindered esters, which are less reactive towards nucleophiles.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval Conditions
Primary Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA) masterorganicchemistry.com
Primary AmineBenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd) masterorganicchemistry.com
Primary Amine9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) creative-peptides.com
Sulfonic AcidNeopentyl esterNeoNeopentyl alcoholTriggered "safety-catch" systems

Functional Group Interconversions (FGI): FGI refers to the conversion of one functional group into another. solubilityofthings.comyoutube.comfiveable.me For this compound, several FGI reactions are plausible:

Amine Transformations: The primary aromatic amine can be converted into a wide array of other functional groups via a diazonium salt intermediate (Sandmeyer reaction). This includes conversion to halides (–Cl, –Br), a nitrile (–CN), or a hydroxyl (–OH) group.

Amide Reduction: The amide linkage can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the molecule into 2-((4-aminobenzyl)amino)ethanesulfonic acid.

These transformations highlight the synthetic versatility of this compound, allowing it to serve as a precursor for a variety of more complex molecules through careful manipulation of its functional groups.

Design, Synthesis, and Characterization of Derivatives and Analogs of 2 4 Aminobenzamido Ethanesulfonic Acid

Strategies for Structural Modification and Diversification

The diversification of the 2-(4-aminobenzamido)ethanesulfonic acid scaffold is achieved through targeted chemical modifications. These strategies are designed to modulate the compound's properties, such as its polarity, size, and ability to interact with biological systems.

Derivatization of the Ethylamine Chain

The ethylamine linker connecting the aromatic core to the sulfonic acid group can also be a target for modification. Altering the length of this alkyl chain can provide insights into the spatial requirements for any observed activity. Additionally, the introduction of substituents along the ethylamine backbone can create chiral centers or provide points for further conjugation.

Alterations to the Sulfonic Acid Group

The sulfonic acid group is a key determinant of the compound's high water solubility due to its low pKa. drugbank.com However, to modulate this property, particularly for studies requiring cell membrane permeability, this group can be chemically modified. A common strategy is its conversion to a sulfonamide by reacting the corresponding sulfonyl chloride with a primary or secondary amine. This transformation replaces the acidic proton with an organic substituent, thereby increasing lipophilicity. Another approach is the formation of sulfonate esters, which can serve as prodrugs, releasing the active sulfonic acid upon enzymatic or chemical cleavage.

Synthesis of Substituted Aromatic Derivatives

The synthesis of derivatives with a modified aromatic ring typically begins with a correspondingly substituted 4-aminobenzoic acid. These precursors are then coupled with an aminoalkanesulfonic acid, such as taurine (B1682933). A general method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine of taurine under basic conditions. researchgate.net This approach allows for the introduction of a wide variety of substituents onto the aromatic ring. For instance, starting with 2,4-dinitrochlorobenzene, a synthetic route involving reaction with sodium bisulfite and subsequent reduction can yield 2,4-diaminobenzenesulfonic acid. google.comgoogle.com

Table 1: Examples of Synthetic Strategies for Aromatic Ring Modification

Target DerivativeKey Starting MaterialGeneral Synthetic Approach
2,4-Diamino derivativem-PhenylenediamineSulfonation with sulfuric or fuming sulfuric acid. google.comgoogle.com
Substituted 2,4-diaryl-3-sulfonylquinolinesFunctionalized 2-aminobenzophenonesp-TsOH-mediated reaction with aromatic β-ketosulfones. nih.gov
2-Aryl-thiazolidin-4-one derivativesAromatic primary aminesOne-pot three-component condensation with aromatic aldehydes and thioglycolic acid. nih.gov

Preparation of Amide-Bond Modified Analogs

The central amide bond is crucial for the structural integrity of this compound. Various methods for amide bond formation can be employed, often involving the activation of a carboxylic acid before its reaction with an amine. researchgate.netresearchgate.netnih.govunimi.itnih.gov Analogs with modified amide bonds can be synthesized to explore the importance of this linkage. For example, the use of different coupling reagents can influence the efficiency of the amide bond formation. researchgate.netnih.gov

Conjugates with Other Chemical Entities for Research Probes

To facilitate the study of its interactions and localization, this compound can be conjugated with various reporter molecules to create research probes. For instance, the attachment of a fluorescent dye allows for visualization by microscopy, while conjugation with a molecule like biotin (B1667282) enables affinity-based purification of binding partners. The synthesis of these conjugates typically involves the derivatization of the aromatic amino group. Chemical derivatization followed by analytical techniques like liquid chromatography-tandem mass spectrometry can be used to quantify the resulting conjugates. nih.gov

Structure-Reactivity Relationship Studies of Novel Derivatives

The exploration of the structure-reactivity relationships (SAR) of novel derivatives of this compound is crucial for understanding how modifications to its chemical architecture influence its chemical behavior and potential applications. While direct, extensive research on this specific parent compound is limited, a comprehensive understanding can be extrapolated from studies on related benzamide (B126) and sulfonic acid derivatives. These studies provide a framework for predicting the impact of structural alterations on the reactivity of new analogues.

Influence of Substituents on the Benzamide Aromatic Ring

The electronic nature of substituents on the benzene (B151609) ring plays a pivotal role in the reactivity of the entire molecule. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic ring and the adjacent amide functionality. lumenlearning.com

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution. lumenlearning.comresearchgate.net This increased nucleophilicity can enhance the rate of reactions involving electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack. lumenlearning.com This deactivation can be attributed to both inductive and resonance effects. journals.co.za

The position of the substituent (ortho, meta, or para) relative to the amido group also has a profound effect on reactivity, primarily due to steric hindrance and the differential influence on resonance structures. acs.org For instance, an ortho-substituent can sterically hinder reactions at the amide nitrogen. acs.org

Table 1: Predicted Relative Reactivity of Substituted Benzamide Derivatives in Electrophilic Aromatic Substitution

Derivative of this compoundSubstituent on Benzene RingPredicted Relative Reactivity
A 4-Amino (parent)Baseline
B 4-Amino-2-methoxyIncreased
C 4-Amino-3-nitroDecreased
D 4-Amino-2-methylIncreased (with potential steric effects)
E 4-Amino-3-chloroDecreased

The Role of the Amide Linkage

Modification of the amide nitrogen, for example, through N-alkylation or N-acylation, would alter its hydrogen-bonding capability and steric environment. Replacing the amide linkage with other functional groups, such as an ester or an alkene, has been shown in related systems to dramatically change biological activity, suggesting a critical role for the amide's specific electronic and hydrogen-bonding properties. nih.gov

Impact of Modifications to the Ethanesulfonic Acid Moiety

The ethanesulfonic acid group is a strong acid, rendering the molecule highly water-soluble under physiological conditions. atamanchemicals.comatamanchemicals.comlookchem.com Its reactivity is generally centered on the acidic proton of the sulfonic acid group. Esterification or conversion to a sulfonamide would neutralize this acidity and significantly alter the molecule's solubility and chemical reactivity.

Sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions. eurjchem.com Therefore, converting the sulfonic acid to a sulfonate ester derivative would introduce a new reactive site into the molecule. The reactivity of such a derivative would be influenced by the nature of the alcohol used for esterification.

Table 2: Predicted Reactivity of Ethanesulfonic Acid Moiety Derivatives

Derivative of this compoundModification to Sulfonic AcidKey Reactive Feature
F Sulfonic acid (parent)Acidic proton
G Sodium ethanesulfonateIonic, water-soluble
H Ethyl ethanesulfonateElectrophilic sulfur, good leaving group
I EthanesulfonamideAmide-like reactivity at sulfur

Spectroscopic and Advanced Analytical Methodologies for 2 4 Aminobenzamido Ethanesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In a typical ¹H NMR spectrum, the signals are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons). The ¹³C NMR spectrum is generally simpler, showing a single peak for each unique carbon atom.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of 2-(4-aminobenzamido)ethanesulfonic acid would feature distinct signals corresponding to the aromatic protons of the p-aminobenzoyl group and the aliphatic protons of the ethanesulfonyl chain. The protons of the primary amine (-NH₂) and the secondary amide (-NH-) would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent, concentration, and temperature. The aromatic protons are expected to form an AA'BB' system, appearing as two distinct doublets due to their para-substitution. The ethyl group protons would present as two triplets, resulting from coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all nine carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal, while the two carbons of the ethyl chain would appear in the aliphatic region.

The predicted chemical shifts for this compound are summarized in the tables below.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2', H-6' (Aromatic) ~ 7.6-7.8 Doublet 2H
H-3', H-5' (Aromatic) ~ 6.6-6.8 Doublet 2H
-NH₂ (Amine) ~ 4.0-5.0 (broad) Singlet 2H
-NH- (Amide) ~ 8.0-8.5 (broad) Triplet 1H
H-2 (CH₂-N) ~ 3.6-3.8 Triplet 2H

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide Carbonyl) ~ 168-170
C-4' (Aromatic, C-NH₂) ~ 150-152
C-1' (Aromatic, C-C=O) ~ 120-122
C-2', C-6' (Aromatic) ~ 129-131
C-3', C-5' (Aromatic) ~ 113-115
C-1 (CH₂-S) ~ 50-55

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable. nist.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nist.gov For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic doublets (H-2'/H-6' and H-3'/H-5'), confirming their adjacency on the benzene (B151609) ring. Crucially, it would also display a strong correlation between the two triplets of the ethanesulfonic acid moiety (H-1 and H-2), establishing the -CH₂-CH₂- linkage. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). researchgate.netchemicalbook.com An HSQC spectrum would be used to definitively assign the carbon signals based on the already-assigned proton signals. For instance, the aromatic proton signal at ~7.7 ppm would correlate with the aromatic carbon signal at ~130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically two to three bonds), which is vital for connecting different parts of the molecule. nist.govresearchgate.net Key expected HMBC correlations for confirming the structure would include:

The amide proton (-NH-) showing a correlation to the carbonyl carbon (C=O).

The H-2 protons (-CH₂-N) showing correlations to the carbonyl carbon (C=O) and the C-1 carbon (-CH₂-S).

The aromatic protons H-2' and H-6' showing a correlation to the carbonyl carbon (C=O).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is ideal for analyzing polar molecules like this compound. chemicalbook.com In positive-ion mode, the protonated molecular ion [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight plus the mass of a proton. In negative-ion mode, the deprotonated molecular ion [M-H]⁻ would be observed. Tandem MS (MS/MS) experiments would induce fragmentation, with the most probable cleavage occurring at the amide bond, leading to characteristic fragment ions.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): While more commonly used for larger macromolecules, MALDI-MS could also be employed. The compound would be co-crystallized with a suitable matrix and ionized by a laser. Similar to ESI, this would yield molecular ions, but fragmentation patterns might differ.

Predicted Mass Spectrometry Data

Ion/Fragment Formula Predicted m/z Ionization Mode
[M+H]⁺ C₉H₁₃N₂O₄S⁺ 245.06 Positive ESI
[M-H]⁻ C₉H₁₁N₂O₄S⁻ 243.04 Negative ESI
[C₇H₇N₂O]⁺ C₇H₇N₂O⁺ 135.06 Positive ESI (Fragmentation)
[C₇H₆NO]⁺ C₇H₆NO⁺ 120.04 Positive ESI (Fragmentation)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. nist.gov This precision is crucial for unequivocally determining the elemental composition of the molecule. nist.gov For this compound (C₉H₁₂N₂O₄S), HRMS would be able to distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental formula.

Calculated Exact Mass [M]: 244.0518

Calculated HRMS for [M+H]⁺: 245.0596

Calculated HRMS for [M-H]⁻: 243.0440

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its amine, amide, aromatic, and sulfonic acid groups.

Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
O-H (Sulfonic Acid) Stretching (broad) 2500-3300
N-H (Amine) Symmetric & Asymmetric Stretching 3300-3500
N-H (Amide) Stretching ~3300
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-2960
C=O (Amide I) Stretching ~1640-1680
N-H (Amide II) Bending ~1550
C=C (Aromatic) Stretching ~1500 and ~1600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. chemicalbook.com The primary chromophore in this compound is the p-aminobenzoyl system. It is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic ring and the carbonyl group. The presence of the amino group (an auxochrome) would likely cause a bathochromic (red) shift compared to unsubstituted benzamide (B126). The sulfonic acid group is not a chromophore and would have a negligible effect on the absorption maxima. The position of the absorption maximum (λmax) can be influenced by the solvent's polarity. researchgate.net

Predicted λmax: Two primary absorption bands would be expected, one around 220-240 nm and a stronger, broader band around 280-310 nm, which is characteristic of the p-aminobenzoic acid chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of its constituent parts, taurine (B1682933) and 4-aminobenzoic acid, provides significant insight.

The crystal structure of taurine (2-aminoethanesulfonic acid) has been extensively studied and reveals a zwitterionic form (NH₃⁺–CH₂–CH₂–SO₃⁻) in the solid state. researchgate.net This configuration is stabilized by a network of intermolecular hydrogen bonds between the ammonium (B1175870) group and the sulfonate oxygen atoms of neighboring molecules. researchgate.net It is highly probable that the ethanesulfonic acid moiety in this compound would adopt a similar zwitterionic character and engage in extensive hydrogen bonding.

A single-crystal X-ray diffraction experiment on this compound would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined. The analysis would confirm the connectivity of the 4-aminobenzoyl group to the ethanesulfonic acid moiety and reveal the planarity of the benzene ring and the geometry of the amide linkage. The final refined structure would provide key data on intermolecular interactions, such as hydrogen bonds involving the amine, amide, and sulfonate groups, which dictate the crystal packing.

Table 1: Representative Crystal Data for a Related Amino Acid Derivative This table presents typical crystallographic data that would be obtained from an X-ray analysis, using the published data for 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate as an illustrative example. researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₆N₄O₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2
a (Å)8.0968(7)
b (Å)16.6829(17)
c (Å)5.3097(5)
V (ų)717.22(12)
Z (molecules/unit cell)2
Temperature (K)293(2)
R-factor (Rgt(F))0.0420

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an essential tool for separating this compound from impurities, starting materials, and by-products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, though they serve different purposes and require different approaches.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. ijpsjournal.com A robust reverse-phase HPLC (RP-HPLC) method is ideal for this purpose.

Method development would focus on optimizing several key parameters:

Stationary Phase: A C18 or C8 silica-based column is a common starting point for separating moderately polar compounds. researchgate.netwu.ac.thajpsonline.com These columns separate analytes based on their hydrophobicity.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier is standard. pensoft.net A phosphate (B84403) buffer could be used to control the pH, which is critical for ensuring the consistent ionization of the amino and sulfonic acid functional groups. ajpsonline.com Acetonitrile or methanol (B129727) would serve as the organic modifier to elute the compound from the column. nih.gov

Detection: The presence of the 4-aminobenzoyl chromophore allows for straightforward detection using a UV-Vis or photodiode array (PDA) detector. researchgate.netwu.ac.th The maximum absorbance wavelength (λmax) would likely be in the range of 260-290 nm.

Derivatization for Enhanced Sensitivity: For trace-level quantification, pre-column derivatization can be employed. Reagents such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) or o-phthalaldehyde (B127526) (OPA) react with the primary amine to yield highly fluorescent products, allowing for detection at much lower concentrations with a fluorescence detector. nih.govbesjournal.comfoodchemistryjournal.com

A validated HPLC method would demonstrate linearity, accuracy, precision, and specificity, making it suitable for routine quality control to determine the purity of this compound. wu.ac.th

Table 2: Proposed Starting Conditions for HPLC Method Development

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Gradient: 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL

Gas Chromatography (GC) Considerations for Volatile Derivatives

Direct analysis of this compound by gas chromatography is not feasible due to its high polarity and negligible volatility, stemming from the presence of the amino, amide, and sulfonic acid functional groups. sigmaaldrich.comd-nb.info Therefore, a crucial derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. core.ac.uk

The primary goal of derivatization is to mask the active hydrogens on the polar groups. sigmaaldrich.com Common strategies include:

Silylation: This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comcore.ac.uk Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Alkylation/Esterification: The sulfonic acid group can be challenging to derivatize but can be converted to a more volatile ester, for example, through methylation using reagents like trimethylsilyldiazomethane. d-nb.info

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). This combination not only quantifies the compound but also provides structural information from the mass fragmentation pattern of the derivative, confirming its identity. shimadzu.com The development of a GC method would focus on optimizing the derivatization reaction conditions (reagent, temperature, time) and the GC parameters (column type, temperature program) to achieve a sharp, symmetrical peak for the derivatized analyte. sigmaaldrich.com

Table 3: Common Derivatization Reagents for GC Analysis of Polar Compounds

ReagentAbbreviationTarget Functional Groups
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH₂, -SH
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -COOH, -NH₂, -SH
TrimethylsilyldiazomethaneTMSDAM-COOH, -SO₃H (forms methyl esters)
Alkyl Chloroformates--NH₂ (forms carbamates), -COOH (forms esters)

Computational and Theoretical Chemistry Studies of 2 4 Aminobenzamido Ethanesulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic framework. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a host of related molecular properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For 2-(4-Aminobenzamido)ethanesulfonic acid, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), can be employed to predict a variety of properties. ijaers.comnih.govmdpi.com

Primary applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. This provides accurate predictions of bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the optimized structure and aid in spectral assignments.

Thermochemical Properties: Predicting thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy. mdpi.com

Electronic Properties: Calculating properties like dipole moment, polarizability, and hyperpolarizability to understand the molecule's response to external electric fields. ijaers.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding intermolecular interactions and chemical reactivity. ijaers.com

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p)).
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O (Amide)1.235
C-N (Amide)1.358
S=O (Sulfonate)1.452
Bond Angle (°)O=C-N (Amide)122.5
C-S-O (Sulfonate)105.8
O=S=O (Sulfonate)120.9

The behavior of a molecule's valence electrons is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these frontier molecular orbitals (FMOs) is crucial for understanding a molecule's electronic transitions and reactivity. scielo.br

HOMO: This orbital can be considered the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). Molecules with higher HOMO energies are generally better electron donors. ijaers.com

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (its electrophilicity). Molecules with lower LUMO energies are better electron acceptors. ijaers.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies that the molecule is more polarizable and more reactive. ijaers.com

For this compound, the HOMO would likely be localized on the electron-rich aminobenzamido moiety, particularly the aromatic ring and the amino group. The LUMO might be distributed over the amide and aromatic ring system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)
HOMO Energy-6.15
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.90

Conformational Analysis and Energy Landscapes

Molecules with several single bonds, like this compound, are flexible and can exist in multiple spatial arrangements called conformations. wvu.edu Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers (transition states) that separate them. ifes.edu.brworldscientific.com

This analysis is typically performed by systematically rotating the molecule's rotatable bonds (e.g., the C-N amide bond, the C-C bond of the ethyl group) and calculating the energy of each resulting structure. This generates a potential energy surface or landscape. The results can identify the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other low-energy conformers that may be biologically or chemically relevant. Various computational methods, from faster molecular mechanics force fields to more accurate DFT and post-HF methods, can be used for these calculations. nih.govresearchgate.net

Table 3: Hypothetical Relative Energies of Conformers of this compound.
ConformerDihedral Angle (N-C-C-S)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)178.5° (anti)0.0075.1
265.2° (gauche)1.1214.5
3-68.9° (gauche)1.2510.4

Molecular Dynamics Simulations for Solution-State Behavior

While quantum chemical calculations often model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit time-dependent behavior of a molecule in a solvent environment. nih.gov MD simulations model the molecule and a large number of explicit solvent molecules (e.g., water) using classical mechanics, governed by a force field. researchgate.net

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules and calculating the forces on all atoms at discrete time steps, thereby simulating their movement over time. acs.orgacs.org Such simulations can:

Explore the conformational landscape in solution and observe transitions between different conformers.

Analyze the solvation shell around the molecule and study the specific hydrogen bonding interactions between the solute's functional groups (amino, amide, sulfonate) and water molecules.

Calculate dynamic properties like diffusion coefficients.

Provide insights into how the molecule's structure and flexibility are influenced by the solvent.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgrsc.orgscielo.br By mapping the potential energy surface for a proposed reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states (the energy maxima along the reaction coordinate). researchgate.net

If this compound were to participate in a reaction, such as amide hydrolysis or electrophilic aromatic substitution, computational methods could be used to:

Propose one or more plausible reaction pathways.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Analyze the geometry of the transition state to understand the key bond-forming and bond-breaking events.

Determine whether the reaction is thermodynamically favorable by comparing the energies of the reactants and products.

Intermolecular Interaction Analysis and Supramolecular Assembly Prediction

The way molecules interact with each other governs their macroscopic properties, such as crystal structure and solubility. Computational methods can be used to analyze the non-covalent interactions that drive the self-assembly of molecules into larger supramolecular structures. nih.govmdpi.com

For this compound, which has multiple hydrogen bond donors (amino, amide N-H) and acceptors (amide carbonyl, sulfonate oxygens), as well as an aromatic ring capable of π-π stacking, these interactions are critical. sdu.dk Computational analysis could:

Predict the most stable dimer configurations and quantify the strength of the intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

Use methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to characterize the nature of these interactions. nih.gov

Employ crystal structure prediction algorithms, which use calculated intermolecular interaction potentials to predict how the molecules will pack in a crystalline solid. mdpi.com

Table 4: Hypothetical Calculated Interaction Energies for Dimers of this compound.
Dimer ConfigurationKey Interaction TypeInteraction Energy (kcal/mol)
Head-to-tailN-H···O=S (Amine-Sulfonate H-bond)-8.5
Amide-to-AmideN-H···O=C (Amide H-bond)-6.2
Stackedπ-π stacking (Aromatic rings)-3.1

Advanced Research Applications Beyond Clinical Focus

Utilization as a Synthetic Building Block in Complex Molecule Construction

The molecular architecture of 2-(4-Aminobenzamido)ethanesulfonic acid makes it a valuable bifunctional building block in organic synthesis. The presence of a primary aromatic amine and a sulfonic acid group offers two distinct reactive sites that can be selectively functionalized to construct more complex molecules.

The primary amine on the phenyl ring serves as a nucleophile and can undergo a variety of chemical transformations. These include diazotization reactions to introduce other functional groups, acylation to form more complex amides, and alkylation. The sulfonic acid group, being strongly acidic, can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, providing further avenues for molecular elaboration.

Researchers can leverage these reactive handles in a stepwise fashion to build intricate molecular scaffolds. For instance, the amine can be used as an anchor point to attach the molecule to a solid support for use in solid-phase synthesis, a technique pivotal in the construction of peptide and small molecule libraries. firp-ula.org The sulfonic acid moiety can then be modified in solution to introduce diversity. This strategic approach allows for the systematic construction of novel compounds with potential applications in various fields of chemical biology and medicinal chemistry. The ability to use such building blocks is essential for creating diverse chemical libraries for screening purposes. fishersci.canih.gov

Application in Material Science Research

The distinct hydrophilic (sulfonic acid) and potentially modifiable hydrophobic (aromatic ring) regions of this compound make it an interesting candidate for exploration in material science.

In the realm of polymer chemistry, monomers derived from amino acids are gaining increasing attention for the development of functional polymers with enhanced biocompatibility and unique properties. scispace.com The structure of this compound lends itself to being a precursor for novel monomers.

The aromatic amine can be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety. The resulting monomer could then be polymerized, or copolymerized with other monomers, to create polymers with pendant sulfonic acid groups. These ion-containing polymers, or ionomers, are known for their unique properties, including high thermal stability, mechanical strength, and ion-exchange capabilities. Such materials are of interest for applications in fuel cell membranes, water purification systems, and as specialty coatings. A study on the synthesis of amino acid-derived vinyl monomer gels highlighted the potential for creating novel materials with applications in biosensing and biotechnology. scispace.com

Table 1: Potential Polymerizable Moieties for Monomer Synthesis

Functional GroupPotential Polymerization Method
AcryloylFree-radical polymerization
MethacryloylFree-radical polymerization
VinylFree-radical polymerization
StyrenicFree-radical polymerization

Surfactants are amphiphilic molecules that possess both hydrophilic and lipophilic properties, allowing them to reduce surface tension between two liquids or between a liquid and a solid. google.com Anionic surfactants, which carry a negative charge on their hydrophilic head group, are the most widely used class of surfactants. firp-ula.org

This compound embodies the fundamental characteristics of an anionic surfactant precursor. The sulfonic acid group provides a strong hydrophilic head, while the aromatic and ethanamido portion constitutes the hydrophobic tail. By modifying the aromatic ring or the amide linkage, for instance, by introducing alkyl chains of varying lengths, a series of novel surfactants could be synthesized. The performance of these surfactants in terms of their critical micelle concentration (CMC), surface tension reduction, and foaming ability could then be systematically studied. These tailor-made surfactants could find applications in specialty cleaning formulations, as emulsifiers in polymerization reactions, or in personal care products. google.comebsco.com

Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. libretexts.orgnaturalspublishing.com This ability to sequester metal ions is crucial in a vast array of chemical and biological processes. libretexts.orgnaturalspublishing.com The structure of this compound, containing oxygen and nitrogen donor atoms from the amide and sulfonic acid groups, suggests a potential for metal ion coordination.

While the sulfonic acid group itself is a weak ligand, the amide oxygen and potentially the amine nitrogen (if deprotonated) could participate in binding metal ions. The stability of such metal complexes would depend on the specific metal ion and the pH of the solution. The study of how this molecule interacts with various metal ions can provide insights into the design of new chelating agents for specific applications, such as in analytical chemistry for metal ion detection or in environmental chemistry for the remediation of heavy metal contamination. The formation of metal complexes with Schiff-base derivatives containing similar functional groups has been studied, indicating the potential for this class of compounds in coordination chemistry.

Table 2: Potential Metal Ion Coordination Sites

Functional GroupDonor AtomPotential for Coordination
Sulfonic AcidOxygenWeak
AmideOxygenModerate
AmineNitrogenpH-dependent

Role in Analytical Chemistry as a Reagent or Standard

In analytical chemistry, reagents and standards with high purity and well-defined properties are essential for accurate and reliable measurements. The sulfonic acid group in this compound makes it a strong acid, a characteristic that is often utilized in analytical standards for acid-base titrations. For example, sulfamic acid is used as an analytical standard for acidimetry. fishersci.ca

Given its solid, crystalline nature, this compound could potentially be developed as a primary standard for the standardization of basic solutions. Its relatively high molecular weight would be advantageous, as it would reduce weighing errors. Furthermore, the aromatic chromophore in the molecule allows for its detection and quantification using UV-Vis spectrophotometry, which could be useful in various analytical methods. The amine group could also be diazotized and coupled with a chromogenic agent for colorimetric analysis.

Biochemical Probe Development for In Vitro Mechanistic Studies (Non-Clinical)

Biochemical probes are small molecules used to study biological processes in a non-clinical, in vitro setting. These probes often possess specific functionalities that allow them to interact with biological targets or to be detected within a biological system. The structure of this compound offers a scaffold that can be elaborated to create such probes.

For example, the primary amine could be functionalized with a fluorescent tag, a biotin (B1667282) moiety for affinity-based studies, or a photoreactive group for cross-linking experiments. The sulfonic acid group enhances water solubility, which is often a desirable property for probes used in aqueous biological buffers. The core structure could be designed to mimic a substrate or an inhibitor of a particular enzyme, allowing for the study of enzyme kinetics and mechanism. While no specific applications of this compound as a biochemical probe have been reported, its chemical tractability makes it a promising starting point for the rational design of such tools for basic research.

Environmental Fate and Degradation Studies in Non-Biological Systems

While specific environmental fate and non-biological degradation studies on this compound are not extensively documented in publicly available literature, its chemical structure, featuring a benzamide (B126) and a sulfonic acid moiety, allows for predictions of its behavior in non-biological systems. The primary degradation pathways in the environment are expected to be hydrolysis and photodegradation.

The principal abiotic degradation process for this compound is anticipated to be the hydrolysis of the amide bond. This reaction would cleave the molecule into 4-aminobenzoic acid and 2-aminoethanesulfonic acid (taurine). The hydrolysis of amides can proceed under both acidic and basic conditions, with the reaction rate being influenced by the pH of the surrounding medium. prezi.comlibretexts.org In acidic environments, the reaction typically involves the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org Conversely, under basic conditions, the hydrolysis is facilitated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org The general reaction for the hydrolysis of benzamides results in the formation of a benzoic acid derivative and an amine. prezi.comlibretexts.orggeocities.ws

Aromatic sulfonic acids are known for their general resistance to chemical and biological degradation due to the stability of the carbon-sulfur bond. nih.govrsc.org However, these compounds are susceptible to degradation through advanced oxidation processes and photodegradation. rsc.orgunito.itproakademia.eu Studies on other aromatic sulfonic acids have shown that degradation can be initiated by hydroxyl radicals, leading to the hydroxylation of the aromatic ring and subsequent cleavage of the C-S bond, which releases sulfate (B86663) ions into the environment. nih.gov The presence of photosensitizers or catalysts, such as titanium dioxide (TiO2), can significantly accelerate the photodegradation of aromatic sulfonic acids in water. unito.itproakademia.eu The efficiency of such degradation is often dependent on factors like the pH of the solution and the concentration of the catalyst. proakademia.eu

Under hydrothermal conditions, the carbon-sulfur bond in aromatic sulfonic acids has been shown to be less stable than in alkyl sulfonic acids, suggesting a potential for degradation in environments with elevated temperatures and pressures. brandeis.edu For this compound, this implies that the sulfonic acid group attached to the ethyl chain is likely more stable than if it were directly attached to the benzene (B151609) ring.

Based on the behavior of related compounds, the following table summarizes the potential non-biological degradation pathways for this compound.

Interactive Data Table: Potential Non-Biological Degradation of this compound

Degradation PathwayDescriptionInfluencing FactorsPotential Degradation Products
Amide Hydrolysis Cleavage of the amide bond (-CONH-) by water.pH (acidic or basic conditions), Temperature4-Aminobenzoic acid, 2-Aminoethanesulfonic acid (Taurine)
Photodegradation Degradation initiated by the absorption of light, particularly UV radiation.Light intensity, Wavelength, Presence of photosensitizers (e.g., TiO2)Hydroxylated intermediates, Cleavage of the aromatic ring
Advanced Oxidation Degradation by highly reactive species, such as hydroxyl radicals (•OH).Presence of oxidants (e.g., ozone, hydrogen peroxide), UV radiationHydroxylated aromatic derivatives, Ring-opened products, Sulfate ions

It is important to note that the actual environmental persistence and degradation profile of this compound would need to be confirmed through specific experimental studies under various environmental conditions.

Emerging Research Directions and Future Perspectives for 2 4 Aminobenzamido Ethanesulfonic Acid

The landscape of chemical synthesis and application is continually evolving, driven by the dual needs for innovation and sustainability. For a specialized compound such as 2-(4-Aminobenzamido)ethanesulfonic acid, future research is poised to follow several key trajectories. These emerging directions focus on optimizing its synthesis, exploring its chemical potential, diversifying its structure for new applications, and integrating modern technology to accelerate discovery. The following sections delve into these promising avenues of research, highlighting the shift towards more efficient, sustainable, and interdisciplinary approaches in chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Aminobenzamido)ethanesulfonic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via sulfonation or coupling reactions. A common approach involves reacting 4-aminobenzoic acid derivatives with ethanesulfonic acid precursors under controlled pH (e.g., buffered with MES) to stabilize reactive intermediates . Key parameters include temperature (60–80°C), solvent polarity (aqueous/organic mixtures), and stoichiometric ratios of reactants. Evidence from similar sulfonic acid syntheses highlights the importance of purification via recrystallization or ion-exchange chromatography to achieve ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : ¹H-¹³C HSQC with gradient-selective acquisition (gsHSQC) is recommended for structural confirmation, leveraging chemical shifts of sulfonic (-SO₃H) and amide (-CONH-) groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (265.298 g/mol) and fragmentation patterns .
  • Titration : Acid-base titration determines purity, with ≥99% achievable using zwitterionic buffer calibration .

Q. What are the primary applications of this compound in biochemical buffer systems?

  • Its sulfonic acid group acts as a zwitterionic buffer, effective in pH 5.5–6.5 ranges. It is used in enzyme assays (e.g., hydrolases) and metabolic studies to maintain ionic strength without interfering with metal cofactors . Comparative studies with MES buffer show similar buffering capacity but distinct solubility profiles in high-salt conditions .

Advanced Research Questions

Q. How can absolute concentrations of this compound be quantified in metabolite mixtures?

  • Dual-Reference HSQC(0) Method : Gradient-selective time-zero ¹H-¹³C HSQC with two internal standards (e.g., DSS and MES) enables precise quantification. Peak volumes are linearly correlated with concentrations (R² > 0.99), validated via FMLR (fast maximum likelihood reconstruction) for deconvoluting overlapping signals in complex matrices .

Q. What factors influence the compound’s stability under varying experimental conditions?

  • pH Sensitivity : Degrades at extremes (pH < 3 or > 9), with sulfonic acid group hydrolysis observed via LC-MS .
  • Thermal Stability : Stable up to 100°C in aqueous buffers but decomposes above 120°C, forming 4-aminobenzoic acid byproducts .
  • Light Exposure : UV-Vis studies indicate photodegradation under prolonged UV light (λ = 254 nm), requiring amber glass storage .

Q. How does this compound interact with biological membranes or protein targets?

  • Molecular docking studies of analogous sulfonamides show binding affinity to albumin and cytochrome P450 enzymes via sulfonic acid and amide motifs. Competitive inhibition assays (e.g., with taurocholic acid derivatives) reveal dose-dependent effects on enzyme activity .

Q. How should researchers resolve contradictions in experimental data related to its reactivity?

  • Case Example : Discrepancies in catalytic activity assays may arise from residual metal ions in buffers. Chelating agents (e.g., EDTA) or ICP-MS verification of buffer purity are recommended .
  • Statistical Validation : Use multivariate analysis (PCA or PLS) to isolate variables like buffer ionic strength or temperature gradients .

Q. What advanced methodologies are used to study its environmental or metabolic degradation pathways?

  • LC-HRMS/MS : Identifies degradation products (e.g., 4-aminobenzenesulfonic acid) in simulated environmental conditions .
  • Isotope-Labeling : ¹⁵N/¹³C-labeled analogs track metabolic incorporation in bacterial cell walls, revealing biodegradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.